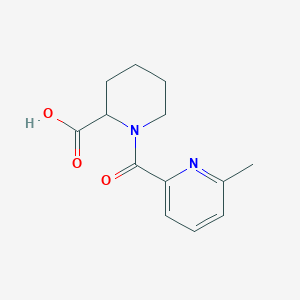
N-methyloxepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyloxepan-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an amine group attached to the fourth carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyloxepan-4-amine can be synthesized through several methods. One common approach involves the N-methylation of oxepan-4-amine. This can be achieved using formaldehyde and formic acid in a reductive amination reaction . Another method involves the use of dimethyl sulfate or methyl iodide as methylating agents . The reaction conditions typically require a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of environmentally benign reagents such as carbon dioxide and hydrosilanes has also been explored for the N-methylation of amines .
Chemical Reactions Analysis
Types of Reactions
N-methyloxepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyloxepan-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-methyl-4-hydroxyoxepane using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-methyl-4-chlorooxepane when reacted with thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: N-methyloxepan-4-one
Reduction: N-methyl-4-hydroxyoxepane
Substitution: N-methyl-4-chlorooxepane
Scientific Research Applications
N-methyloxepan-4-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, especially in the design of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-methyloxepan-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the oxepane ring can interact with hydrophobic regions of proteins, affecting their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
N-methyloxepan-4-amine can be compared with other similar compounds, such as:
Oxepan-4-amine: Lacks the N-methyl group, resulting in different chemical reactivity and biological activity.
N-methylpiperidin-4-amine: Contains a six-membered ring instead of a seven-membered oxepane ring, leading to differences in ring strain and reactivity.
N-methylmorpholin-4-amine:
The uniqueness of this compound lies in its seven-membered oxepane ring, which imparts distinct chemical and physical properties compared to its six-membered counterparts .
Properties
CAS No. |
1492728-67-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



